Methyl 5-(chloromethyl)nicotinate hydrochloride
Description
Methyl 5-(chloromethyl)nicotinate hydrochloride (CAS: 179072-14-1) is a pyridine-based pharmaceutical intermediate with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol. It appears as a white crystalline powder with a purity typically ≥95% . The compound features a chloromethyl group (-CH₂Cl) at the 5-position of the nicotinate ring and a methyl ester (-COOCH₃) at the 3-position. Its primary applications include synthesis of active pharmaceutical ingredients (APIs), skincare products, and medical ingredients, owing to its reactivity as a nucleophilic substitution site .
Properties
IUPAC Name |
methyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKJVLJTRNZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856469 | |
| Record name | Methyl 5-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179072-14-1 | |
| Record name | Methyl 5-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chloromethyl)pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through several methods. One common approach involves the chloromethylation of methyl nicotinate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chloromethyl)nicotinate hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(chloromethyl)nicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(chloromethyl)nicotinate hydrochloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to interact with a wide range of molecular targets. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl 5-(chloromethyl)nicotinate hydrochloride, but differ in substituent positions, functional groups, or applications:
2.1 Methyl 4-chloromethylnicotinic Acid Hydrochloride
- CAS No.: 1159826-53-5
- Molecular Formula: C₈H₉Cl₂NO₂ (same as target compound)
- Key Differences :
- Chloromethyl group at 4-position (vs. 5-position in target compound).
- Carboxylic acid (-COOH) at 3-position (vs. methyl ester in target compound).
- Implications :
- Applications : Used in APIs requiring carboxylate functionalities for salt formation .
2.2 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
- Source : Intermediate in pantoprazole synthesis .
- Key Differences :
- Methoxy (-OCH₃) groups at 3- and 4-positions of the pyridine ring.
- Chloromethyl group at 2-position .
- Implications :
- Applications : Critical in synthesizing proton-pump inhibitors like pantoprazole .
2.3 Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate
- CAS No.: 1119450-91-7
- Key Differences :
- Incorporates a 1,2,4-oxadiazole ring linked to the chloromethyl group.
- Methoxy group at 4-position of the benzoate ring.
- Implications :
- Applications : Used in heterocyclic chemistry for drug discovery .
2.4 Methyl 2-amino-5-(trifluoromethyl)nicotinate
- Key Differences: Amino (-NH₂) group at 2-position and trifluoromethyl (-CF₃) group at 5-position. Lacks a chloromethyl group.
- Implications: The amino group enhances electron density, increasing susceptibility to electrophilic attack. The -CF₃ group improves metabolic stability and lipophilicity .
- Applications : Intermediate for kinase inhibitors or fluorinated APIs .
Comparative Data Table
Key Research Findings
- Reactivity: The chloromethyl group in this compound is highly reactive in nucleophilic substitutions (e.g., with phenols or amines) due to its position on the electron-deficient pyridine ring . In contrast, methoxy-substituted analogs (e.g., 2-(chloromethyl)-3,4-dimethoxypyridine) exhibit reduced reactivity .
- Stability : Compounds with electron-withdrawing groups (e.g., -CF₃) show enhanced thermal and oxidative stability compared to chloromethyl derivatives .
- Synthetic Utility : this compound is preferred in multi-step syntheses due to its balance of reactivity and stability, as demonstrated in patent-based coupling reactions .
Biological Activity
Methyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound belonging to the nicotinate class, characterized by its chloromethyl group at the 5-position of the nicotinic acid derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 188.62 g/mol
- CAS Number : 71627090
The presence of a chloromethyl group enhances the compound's reactivity, potentially influencing its biological activity. The methyl group may also affect solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of chloromethyl groups is believed to enhance this activity due to increased reactivity.
Case Study: Antibacterial Activity
A comparative study on the antibacterial properties of nicotinic acid derivatives was conducted. The minimum inhibitory concentration (MIC) values were determined for several compounds against common pathogens:
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 12 |
| Ethyl 5-(chloromethyl)nicotinate hydrochloride | 15 |
| Control (Ampicillin) | 8 |
These results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further exploration in drug development.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. In vitro studies on various cancer cell lines have shown promising results.
Case Study: Cytotoxic Effects
The cytotoxic effects were assessed using standard protocols, and the following IC values were recorded:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is hypothesized that the chloromethyl group plays a critical role in modifying cellular interactions and enhancing permeability through cell membranes. This modification may facilitate the compound's uptake into cells, thereby increasing its efficacy against microbial and cancerous cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the nicotinic acid framework can significantly affect both solubility and biological potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
